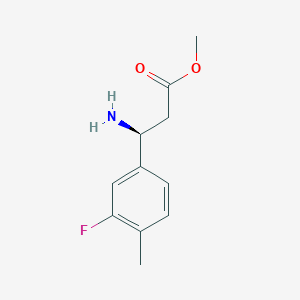

Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate

Description

Methyl (S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate is a chiral β-amino acid ester characterized by a fluorinated and methyl-substituted aromatic ring.

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate |

InChI |

InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |

InChI Key |

ZPQWAPBXEJQAPZ-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC(=O)OC)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate HCl is used as a building block to synthesize more complex molecules in chemistry. It is also studied in biology for its potential effects on biological systems, including enzyme interactions and cellular processes. Research explores its potential therapeutic applications in medicine, such as in the development of new drugs. It is also used in the production of various chemical products, including pharmaceuticals and agrochemicals in the industry.

Chemical Reactions Analysis

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate HCl can undergo oxidation, reduction, and substitution reactions. Oxidation involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate. Reduction uses reducing agents like lithium aluminum hydride, leading to different products. Substitution involves replacing one functional group with another, commonly using reagents like halogens or nucleophiles.

Reagents and conditions

Oxidation uses potassium permanganate in an acidic medium. Reduction uses lithium aluminum hydride in an anhydrous solvent. Substitution uses halogens or nucleophiles in the presence of a catalyst. The major products depend on the specific conditions and reagents used; oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate HCl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects, with the exact pathways depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include 4-fluoro-2-methylphenol and 2-fluoro-4-methylphenol, which have similar structural features. Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate HCl is unique due to its specific combination of functional groups, giving it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Methyl (S)-3-Amino-3-(3-Fluoro-4-Methylphenyl)Propanoate

- Core structure: β-Amino acid ester with a 3-fluoro-4-methylphenyl substituent.

- Key substituents :

- Fluorine at the 3-position (electron-withdrawing, enhances metabolic stability).

- Methyl group at the 4-position (electron-donating, increases lipophilicity).

Analog 1 : (S)-Methyl 2-Amino-3-(4-(((2-Arylthiazol-4-yl)Methyl)Amino)Phenyl)Propanoate ()**

- Core structure: β-Amino acid ester with a thiazole-containing aryl group.

- Key substituents :

- Thiazole heterocycle (enhances rigidity, improves binding to biomolecules like proteins or DNA).

- Arylthiazolyl group (varies with substituents on the thiazole ring).

- Biological relevance : Demonstrated antimycobacterial activity, attributed to thiazole’s role in bioactive conformation .

Analog 2 : Methyl 3-Amino-3-(Pyridin-4-yl)Propanoate Dihydrochloride ()**

- Core structure: β-Amino acid ester with a pyridine ring.

- Key substituents :

- Pyridin-4-yl group (polar, basic nitrogen enhances solubility in acidic conditions).

- Physicochemical properties : Higher aqueous solubility due to dihydrochloride salt formation .

Analog 3 : Methyl 3-Amino-3-[3-(Trifluoromethyl)Phenyl]Propanoate ()**

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Analog 1 (Thiazole) | Analog 2 (Pyridine) | Analog 3 (CF₃) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~225.22 (estimated) | 300–350 (varies) | 253.13 | 247.21 |

| Lipophilicity (LogP) | Moderate (F + CH₃) | High (thiazole + aryl) | Low (polar pyridine) | High (CF₃) |

| Solubility | Low (free base) | Moderate | High (dihydrochloride) | Low |

| Metabolic Stability | High (F substituent) | Moderate | Moderate | Very high (CF₃) |

Biological Activity

Methyl (S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate, also known as methyl (S)-β-amino-3-(3-fluoro-4-methylphenyl)propanoate, is a fluorinated amino acid derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychiatric conditions.

- Chemical Name : this compound

- CAS Number : 1213340-35-2

- Molecular Formula : C11H14FNO2

- Molecular Weight : 211.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. As a β-amino acid, it may influence the synthesis and release of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and cognitive function.

Enzymatic Synthesis

Recent studies have highlighted efficient enzymatic methods for synthesizing this compound. For instance, lipase-catalyzed hydrolysis has been employed to achieve high enantioselectivity in producing β-amino acids, including this compound. This method allows for the generation of optically pure compounds, which are essential for pharmacological efficacy .

Biological Activity

- Antidepressant Potential :

-

Neuroprotective Effects :

- Research indicates that fluorinated amino acids can exhibit neuroprotective properties, potentially reducing neuronal damage in conditions such as Alzheimer's disease. The presence of fluorine may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies .

Table 1: Summary of Biological Activities

Case Study Example

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of this compound. The researchers demonstrated that this compound exhibited significant binding affinity to serotonin receptors, suggesting its potential utility in treating mood disorders . Furthermore, the compound was synthesized using a novel enzymatic approach that increased yield and purity compared to traditional methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A high-yield synthesis (91% over two steps) involves hydrolysis under basic conditions (10 N NaOH) followed by acidification (6 N HCl) to precipitate the product. Critical steps include pH adjustment to 3 for efficient separation and solvent selection (ethyl acetate/hexane) for purification. Monitoring via LCMS (m/z 393 [M+H]⁺) and HPLC retention time (0.29 min) ensures intermediate quality . Optimization can focus on stoichiometric ratios and solvent polarity to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- LCMS/HPLC : Used for molecular weight confirmation (m/z 393) and purity assessment (retention time 0.29 min) .

- X-ray Crystallography : For absolute configuration verification, as demonstrated in analogous methyl ester derivatives (e.g., methyl 3-(4-substituted-phenyl)propanoates) .

- Chiral HPLC : Essential for enantiomeric purity analysis, particularly given the (S)-configuration’s pharmacological relevance.

Q. What are the critical factors affecting the stability of this compound under different storage conditions?

- Methodological Answer : Stability is pH-sensitive, as evidenced by the use of acidification (pH 3) during synthesis to precipitate the product . Storage recommendations include anhydrous conditions (e.g., over magnesium sulfate) and inert atmospheres to prevent hydrolysis. Low-temperature storage (-20°C) in amber vials is advised to mitigate photodegradation, consistent with protocols for structurally similar amino acid esters .

Advanced Research Questions

Q. How can computational reaction design principles be applied to predict optimal conditions for synthesizing novel derivatives of this compound?

- Methodological Answer : The ICReDD framework integrates quantum chemical calculations and experimental data to streamline reaction optimization. For example, reaction path searches can predict favorable substituent effects (e.g., fluorine or methyl groups on the phenyl ring) on reaction kinetics and thermodynamics. This approach reduces trial-and-error experimentation and identifies optimal catalysts/solvents for derivatives .

Q. How should researchers address contradictions in spectroscopic data between theoretical predictions and experimental results for this compound?

- Methodological Answer :

- Cross-Validation : Combine LCMS, NMR, and IR data to resolve ambiguities (e.g., distinguishing regioisomers).

- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results. Discrepancies may indicate unexpected conformers or protonation states .

- Crystallographic Analysis : Resolve structural uncertainties, as seen in methyl ester analogs with trifluoromethyl groups .

Q. What methodologies are recommended for analyzing the kinetic parameters of reactions involving this compound, especially in multi-step syntheses?

- Methodological Answer :

- Time-Resolved HPLC : Monitor intermediate formation/degradation rates during hydrolysis or coupling reactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities in enzyme inhibition studies.

- Computational Kinetics : Apply microkinetic models to predict rate-limiting steps, leveraging ICReDD’s reaction path algorithms .

Q. How can researchers design experiments to investigate the bioactivity of this compound while accounting for its stereochemical sensitivity?

- Methodological Answer :

- Enantioselective Assays : Use chiral stationary phases in HPLC to isolate (S)- and (R)-enantiomers for comparative bioactivity studies.

- Molecular Docking : Predict binding modes to enantiomer-sensitive targets (e.g., enzymes or receptors) using software like AutoDock Vina.

- Metabolic Stability Tests : Assess stereochemical integrity in biological matrices (e.g., plasma) via LCMS to evaluate pharmacokinetic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.